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molecular formula C10H19N B8283628 Allyl-(2,2-dimethyl-pent-4-enyl)-amine

Allyl-(2,2-dimethyl-pent-4-enyl)-amine

Cat. No. B8283628
M. Wt: 153.26 g/mol
InChI Key: KRWQQXZPKNHGQG-UHFFFAOYSA-N
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Patent
US07405209B2

Procedure details

Allyl-(2,2-dimethyl-pent-4-enylidene)-amine of Example 92a (3.76 g, 25 mmol) was diluted in 5 ml MeOH. To the solution NaBH4 (0.95 g, 25 mmol) was added at 0° C. After addition the mixture was stirred at r.t. for 5 h. Methanol was removed on rotavapor and the residue was partitioned between EtOAc/20% NaOH. The organic layer was dried over Na2SO4, fitered and evaperated to give 2.26 g of the title compound: MS (M+H+): 154.0; 1H-NMR (400 MHz, CDCl3): 5.93-5.76(m, 2H), 5.29-4.99(m, 4H), 3.22(d, 2H), 2.34(s, 2H), 2.01(d, 2H), 0.94(s, 6H).
Name
Allyl-(2,2-dimethyl-pent-4-enylidene)-amine
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[CH:5][C:6]([CH3:11])([CH3:10])[CH2:7][CH:8]=[CH2:9])[CH:2]=[CH2:3].[BH4-].[Na+]>CO>[CH2:1]([NH:4][CH2:5][C:6]([CH3:11])([CH3:10])[CH2:7][CH:8]=[CH2:9])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Allyl-(2,2-dimethyl-pent-4-enylidene)-amine
Quantity
3.76 g
Type
reactant
Smiles
C(C=C)N=CC(CC=C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
Methanol was removed on rotavapor
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc/20% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)NCC(CC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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